Product packaging for 2-Acetylsalicyloyl chloride(Cat. No.:)

2-Acetylsalicyloyl chloride

Cat. No.: B8323674
M. Wt: 200.62 g/mol
InChI Key: QDEOLQXBVGPPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as an Aromatic Acyl Chloride Derivative

2-Acetylsalicyloyl chloride, also known by synonyms such as o-acetylsalicyloyl chloride and 2-acetoxybenzoyl chloride, is an aromatic acyl chloride derivative with the chemical formula C₉H₇ClO₃. lookchem.comnist.gov As a derivative of acetylsalicylic acid (aspirin), it possesses a distinct structure where the carboxylic acid group is converted into a more reactive acyl chloride functional group. guidechem.comgoogle.com This structural modification significantly enhances its utility in organic synthesis. The compound is typically a white to yellow or light orange crystalline solid. lookchem.comthermofisher.kr It is characterized by the presence of both an acetyl group (-COCH₃) and a chlorocarbonyl group (-COCl) attached to a benzene (B151609) ring. guidechem.com

The reactivity of this compound is largely dictated by the acyl chloride group, which is a highly effective acylating agent. This reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The compound is sensitive to moisture and reacts with water. lookchem.comthermofisher.kr

Below is a table summarizing the key chemical and physical properties of this compound:

PropertyValue
CAS Number 5538-51-2
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance White to cream to yellow or pale pink crystals, powder, or chunks
Melting Point 45-49 °C
Boiling Point 107-110 °C at 0.1 mmHg
Solubility Soluble in toluene; reacts with water
Refractive Index n20/D 1.536
InChI Key DSGKWFGEUBCEIE-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. lookchem.comnist.govthermofisher.krchemeo.comsigmaaldrich.com

Strategic Importance in Chemical Transformations

The strategic importance of this compound in advanced synthetic chemistry lies in its versatility as a reagent for introducing the 2-acetoxybenzoyl group into various molecules. Its heightened reactivity compared to its parent carboxylic acid allows for a range of chemical transformations under milder conditions.

One of the primary applications of this compound is in acylation reactions. It is employed in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. ganeshremedies.com For instance, it serves as a key intermediate in the production of the active pharmaceutical ingredient Nitazoxanide. ganeshremedies.com

Detailed research findings have highlighted its utility in several specific synthetic applications:

Synthesis of Acetoxybenzamides: The compound is utilized in the general synthesis of acetoxybenzamides, which are a class of compounds with potential applications in the pharmaceutical and agrochemical industries. lookchem.comthermofisher.krsigmaaldrich.com

Synthesis of Bidentate Heteroorganic Ligands: this compound is a key component in the synthesis of enantiomerically pure bidentate heteroorganic ligands that feature an aziridine (B145994) moiety. thermofisher.krsigmaaldrich.com

Acylation of Cyclobutenediones: It acts as a reagent in the acylation of cyclobutenediones, leading to the formation of novel derivatives with unique properties and potential applications. lookchem.comthermofisher.krsigmaaldrich.com

Derivatization of Amines: It is used for the derivatization of amines, which can improve their electrochemical detection in high-performance liquid chromatography (HPLC). labmix24.com

Synthesis of Benzimidazole (B57391) Derivatives: The compound is used as a reagent to synthesize benzimidazole derivatives that have shown activity as inhibitors of leukotriene synthesis. labmix24.com

Synthesis of TEMPO-Aspirin Conjugates: It is used in the chemical synthesis of the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-aspirin conjugate through a condensation reaction with 4-hydroxy-TEMPO. lookchem.comthermofisher.krsigmaaldrich.com

The preparation of this compound itself is typically achieved through the reaction of acetylsalicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). prepchem.comechemi.com The reaction is often carried out in an inert solvent. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B8323674 2-Acetylsalicyloyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

6-acetyl-6-hydroxycyclohexa-2,4-diene-1-carbonyl chloride

InChI

InChI=1S/C9H9ClO3/c1-6(11)9(13)5-3-2-4-7(9)8(10)12/h2-5,7,13H,1H3

InChI Key

QDEOLQXBVGPPDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C=CC=CC1C(=O)Cl)O

Origin of Product

United States

Synthetic Methodologies for 2 Acetylsalicyloyl Chloride

Established Chlorination Protocols

Established protocols for the synthesis of 2-Acetylsalicyloyl chloride primarily rely on the use of potent chlorinating agents that can efficiently convert the carboxylic acid functional group into an acyl chloride.

Thionyl Chloride-Mediated Synthesis from Acetylsalicylic Acid

One of the most common and effective methods for the preparation of this compound is the reaction of acetylsalicylic acid with thionyl chloride (SOCl₂). This reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. youtube.com

C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl

A typical procedure involves treating acetylsalicylic acid with an excess of thionyl chloride, often at reflux temperatures to ensure the completion of the reaction. orgsyn.org The excess thionyl chloride can then be removed by distillation under reduced pressure, yielding the crude acid chloride. orgsyn.org

The efficiency of the thionyl chloride-mediated synthesis can be enhanced through the use of catalysts and additives.

Pyridine (B92270): The addition of pyridine as a catalyst is a well-known practice in the synthesis of acyl chlorides using thionyl chloride. quora.comkhanacademy.org Pyridine acts as a nucleophilic catalyst, reacting with thionyl chloride to form a more reactive intermediate, which is then more readily attacked by the carboxylate. Additionally, pyridine serves as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction. sciencemadness.org This can be particularly advantageous for acid-sensitive substrates and can allow the reaction to proceed at lower temperatures. quora.com

Urea (B33335): Urea has been documented as an effective additive in the synthesis of this compound from acetylsalicylic acid and thionyl chloride. youtube.com In a specific preparation, the addition of a small amount of urea to the reaction mixture was found to facilitate the initiation of the reaction, as indicated by the evolution of HCl gas and a decrease in temperature. youtube.com

Anhydrous Aluminum Trichloride: While anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid catalyst widely employed in organic synthesis, particularly in Friedel-Crafts acylation reactions where it activates acyl chlorides for reaction with aromatic compounds, its use as a catalyst in the synthesis of this compound from acetylsalicylic acid with thionyl chloride is not well-documented in the reviewed literature. khanacademy.orgprepchem.com Its primary role is in the subsequent reactions of the synthesized acyl chloride rather than in its formation.

The optimization of reaction parameters such as temperature and time is crucial for maximizing the yield and purity of this compound. A detailed experimental procedure provides insight into a set of optimized conditions.

ParameterValue/ConditionSource
Reactants Acetylsalicylic Acid, Thionyl Chloride youtube.com
Catalyst/Additive Urea youtube.com
Initial Temperature Warmed to 30°C youtube.com
Reaction Temperature Maintained at 25°C youtube.com
Stirring Slow to medium rate youtube.com
Reaction Time Until the reaction mixture becomes a clear pale yellow fluid, followed by an additional 30 minutes of stirring at 25°-30°C. youtube.com
Isolation Precipitation with petroleum ether, filtration, and drying. youtube.com

This specific example demonstrates that the reaction can be effectively carried out at or near room temperature, with the completion of the reaction being visually monitored. The total reaction time, including the final stirring period, is on the order of hours.

Oxaloyl Chloride as a Milder Chlorinating Agent

Oxalyl chloride ((COCl)₂) serves as a milder and more selective alternative to thionyl chloride for the synthesis of acyl chlorides. masterorganicchemistry.com The reaction with a carboxylic acid produces the corresponding acyl chloride and gaseous byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), which are easily removed from the reaction mixture. masterorganicchemistry.com

The general reaction is:

C₉H₈O₄ + (COCl)₂ → C₉H₇ClO₃ + CO₂ + CO + HCl

Oxalyl chloride is particularly advantageous for the chlorination of thermally sensitive substrates. masterorganicchemistry.com Acetylsalicylic acid can be considered thermally sensitive as it is known to decompose at temperatures above approximately 150°C. sciencemadness.orgvedantu.com The decomposition products are salicylic (B10762653) acid and acetic acid. sciencemadness.org The milder reaction conditions typically employed with oxalyl chloride, often at or below room temperature, minimize the risk of thermal degradation of the starting material and the product. masterorganicchemistry.com This can lead to higher yields and purer products compared to reactions that require elevated temperatures.

The synthesis of acyl chlorides using oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). chemguide.co.uk A common solvent system for this reaction is dichloromethane (B109758) (DCM). However, for certain applications, particularly with sensitive substrates, other solvent systems such as tetrahydrofuran (B95107) (THF) in the presence of catalytic DMF are employed. The use of THF as a solvent with a catalytic amount of DMF has been reported for the generation of an acid chloride from a carboxylic acid using oxalyl chloride. This combination of solvents and catalyst allows for the efficient formation of the acid chloride under mild conditions.

Advanced Purification and Isolation Techniques

The synthesis of this compound often yields a crude product that requires rigorous purification to remove unreacted starting materials, byproducts, and impurities. Advanced purification and isolation techniques are therefore critical to obtaining a compound of high purity, which is essential for subsequent applications. These methods primarily revolve around crystallization, distillation, and solvent extraction, often used in combination to achieve the desired level of purity.

A common initial purification step involves the crystallization of the crude this compound from a suitable solvent system. Following the synthesis, which frequently involves the use of thionyl chloride, the reaction mixture is treated to precipitate the product. One documented method involves the addition of petroleum ether (60°-80°) to the reaction mixture with vigorous stirring. prepchem.com Upon cooling, this compound precipitates as a crystalline, off-white solid. This solid is then isolated by filtration, washed with fresh petroleum ether to remove soluble impurities, and subsequently dried. prepchem.com To minimize hydrolysis due to atmospheric moisture, rapid drying in a forced draught oven at a low temperature (35°-40°C) is recommended. prepchem.com

For further purification, recrystallization is a powerful technique. Solvents such as hexane (B92381) and benzene (B151609) have been reported as suitable for the recrystallization of this compound. chemicalbook.comchemdad.com The process involves dissolving the crude solid in a minimum amount of the hot solvent and then allowing the solution to cool slowly, promoting the formation of well-defined crystals of the purified product, while impurities remain in the mother liquor.

In instances where the crude product contains residual starting materials like acetylsalicylic acid, a preliminary chemical purification step can be employed. This involves refluxing the crude product with acetyl chloride for a period of two to three hours. chemicalbook.comchemdad.com This treatment converts any remaining carboxylic acid into the desired acid chloride.

High-vacuum fractional distillation is another advanced technique employed for the purification of this compound, particularly to separate it from less volatile impurities. chemicalbook.comchemdad.com The purified compound is reported to have a boiling point of 107-110 °C at a reduced pressure of 0.1 mmHg. chemicalbook.comchemdad.com This method is particularly effective after an initial crystallization or chemical treatment.

A multi-step purification protocol may involve a combination of these techniques. For example, after the initial synthesis and removal of excess reagents like thionyl chloride and pyridine under reduced pressure, the resulting crude product can be subjected to a series of washing steps. echemi.comgoogle.com This can involve washing with water, dilute hydrochloric acid, and sodium bicarbonate solution to remove acidic and basic impurities, followed by a final wash with brine. google.com

The purity of this compound is often assessed using infrared (IR) spectroscopy. A key indicator of purity is the absence of a broad hydroxyl (-OH) stretching band, which would signify the presence of the starting material, acetylsalicylic acid. chemicalbook.comchemdad.com

The following table summarizes the key parameters of various advanced purification and isolation techniques for this compound:

Purification TechniqueKey ParametersPurpose
Crystallization Solvent: Petroleum ether (60°-80°)Procedure: Addition to the reaction mixture followed by cooling.Initial isolation of the crude product from the reaction mixture.
Recrystallization Solvents: Hexane, BenzeneTo achieve a higher degree of purity by removing impurities that are soluble in the mother liquor.
Chemical Purification Reagent: Acetyl chlorideCondition: Reflux for 2-3 hours.To convert any residual acetylsalicylic acid into this compound.
High-Vacuum Fractional Distillation Conditions: High vacuum (e.g., 0.1 mmHg)Boiling Point: 107-110 °CTo separate this compound from non-volatile impurities.
Filtration and Drying Washing Solvent: Petroleum etherDrying: Forced draught oven at 35°-40°C.To isolate the solid product and remove residual solvents and moisture. prepchem.com
Solvent Extraction/Washing Washing Agents: Water, dilute HCl, dilute NaHCO₃, brine.To remove acidic, basic, and water-soluble impurities. google.com
Spectroscopic Analysis Method: Infrared (IR) SpectroscopyTo verify the purity by checking for the absence of the -OH band from the starting material. chemicalbook.comchemdad.com

Mechanistic Investigations of 2 Acetylsalicyloyl Chloride Reactions

Fundamental Principles of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the cornerstone reaction for carboxylic acid derivatives, including highly reactive acyl chlorides like 2-Acetylsalicyloyl chloride. masterorganicchemistry.comlibretexts.org This reaction is not a single-step process like a classic SN2 reaction; instead, it typically proceeds through a two-stage addition-elimination mechanism. libretexts.orglibretexts.org

The key steps of this mechanism are:

Nucleophilic Attack: The reaction begins when a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The carbon atom is particularly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. libretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom.

Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. libretexts.orgyoutube.com In this state, the carbonyl carbon's hybridization changes from sp² to sp³.

Elimination of the Leaving Group: The tetrahedral intermediate quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group because it is the conjugate base of a strong acid (HCl), is expelled. libretexts.orgyoutube.com

Reaction Kinetics and Solvent Effects on Solvolysis

Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile. libretexts.org The kinetics and mechanism of the solvolysis of acyl chlorides are highly dependent on the properties of the solvent.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of forming hydrogen bonds. libretexts.orglibretexts.org These solvents can significantly influence solvolysis reactions in two ways:

Stabilization of the Transition State: The highly polarized transition state of the nucleophilic acyl substitution is stabilized by the dipole moment of polar solvents, which can lower the activation energy and speed up the reaction. libretexts.org

Acting as a Nucleophile: The solvent molecules can directly participate in the reaction as nucleophiles (e.g., hydrolysis in water, alcoholysis in alcohol). libretexts.org

The choice of solvent can therefore dictate the reaction pathway and rate. For instance, solvolysis reactions in highly ionizing, polar protic solvents may exhibit different kinetic profiles compared to those in less polar or aprotic environments. koreascience.krnih.gov

The mechanism of nucleophilic substitution can be further categorized along a spectrum from SN1 to SN2 pathways. masterorganicchemistry.comyoutube.com

SN2-like Pathway: This is the more common route for most acyl chlorides and is analogous to the addition-elimination mechanism described earlier. The rate of the reaction is dependent on the concentration of both the acyl chloride and the nucleophile (bimolecular). masterorganicchemistry.com The reaction proceeds through a crowded tetrahedral transition state, and there is no discrete carbocation intermediate. libretexts.org

SN1-like Pathway: In this mechanism, the rate-determining step is the unimolecular dissociation of the acyl chloride to form a highly reactive acylium ion (R-C=O⁺) intermediate. nih.gov This is followed by a rapid attack by the nucleophile. This pathway is less common but can be favored under specific conditions, such as with substrates that can form a stabilized acylium ion or in highly ionizing, non-nucleophilic solvents that can support the separation of charge. nih.gov

For this compound, the reaction pathway is influenced by the solvent. Polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for SN2 reactions. libretexts.org However, the potential for neighboring group participation adds another layer of complexity.

A defining structural feature of this compound is the acetyl group positioned ortho to the acyl chloride functionality. This arrangement allows for a phenomenon known as neighboring group participation (NGP) , or anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in NGP is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org

In this case, the carbonyl oxygen of the ortho-acetyl group can act as an internal nucleophile. The proposed mechanism involving NGP is as follows:

The lone pair of electrons on the acetyl group's carbonyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

This intramolecular attack expels the chloride leaving group in a process that is much faster than a typical intermolecular attack by an external nucleophile. libretexts.org

A cyclic intermediate, a five-membered dioxolenium-like ion, is formed.

An external nucleophile then attacks one of the carbonyl carbons of this highly reactive intermediate, opening the ring and leading to the final product.

This participation significantly increases the reaction rate compared to a similar molecule without the participating group. wikipedia.orglibretexts.org The involvement of NGP often results in the retention of stereochemistry at the reaction center, although for an sp² hybridized carbon, the primary effect is on the reaction rate. mugberiagangadharmahavidyalaya.ac.in

Table 1: Comparison of Mechanistic Pathways for Acyl Chloride Reactions
CharacteristicSN2-like (Addition-Elimination)SN1-like (Dissociation-Addition)Neighboring Group Participation (NGP)
Rate Determining StepBimolecular (depends on [Acyl Chloride] and [Nucleophile])Unimolecular (depends on [Acyl Chloride] only)Intramolecular nucleophilic attack
IntermediateTetrahedral IntermediateAcylium Ion (R-C=O⁺)Cyclic Intermediate (e.g., Dioxolenium ion)
Favored byStrong nucleophiles; Polar aprotic solventsWeak nucleophiles; Highly ionizing polar protic solventsPresence of a suitably positioned internal nucleophile
Reaction RateStandardVariableAccelerated (Anchimeric Assistance) mugberiagangadharmahavidyalaya.ac.in

Reaction Pathway Elucidation in Complex Environments (e.g., Two-Phase Acylation)

Acylation reactions are often performed in complex, heterogeneous systems, such as a two-phase environment (e.g., an aqueous phase and an immiscible organic phase). Elucidating the reaction pathway in such systems is challenging. The reaction could potentially occur in the bulk organic phase, the bulk aqueous phase, or at the interface between the two phases.

For the acylation of a substrate in a two-phase system using this compound, the mechanism is influenced by factors such as:

Solubility: The solubility of the nucleophile and the acyl chloride in each phase.

Phase-Transfer Catalysis: A phase-transfer catalyst may be used to transport the nucleophile (often an anion from the aqueous phase) into the organic phase where the acyl chloride resides.

Interfacial Phenomena: The reaction may occur at the interface, where the reactants from both phases can meet.

Determining the precise location and rate-limiting step of the reaction requires detailed kinetic studies that analyze how the reaction rate changes in response to variations in reactant concentrations, stirring speed (which affects interfacial area), and the concentration of any phase-transfer catalyst. These investigations are critical for optimizing industrial processes that rely on two-phase acylation reactions to ensure high yield and purity of the desired product.

Diverse Applications of 2 Acetylsalicyloyl Chloride in Organic Synthesis

Versatile Acylating Agent in Esterification and Amidation

As a reactive acyl chloride, 2-acetylsalicyloyl chloride serves as an efficient acylating agent, readily participating in esterification and amidation reactions. acechemistry.co.ukwikipedia.org The high reactivity of the acyl chloride functional group allows for the introduction of the 2-acetoxybenzoyl group into a wide range of molecules containing hydroxyl or amino moieties. guidechem.comstudy.com

The general mechanism for these reactions involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form the corresponding ester or amide. youtube.comyoutube.com

Esterification: In the presence of an alcohol, this compound is converted into an ester. This reaction is fundamental in the synthesis of various acetylsalicylic acid derivatives. guidechem.com For instance, it is employed in the chemical synthesis of the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-aspirin conjugate through a condensation reaction with 4-hydroxy-TEMPO. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Amidation: Similarly, the reaction of this compound with primary or secondary amines yields amides. This process is crucial for the synthesis of acetoxybenzamides, a class of compounds with potential applications in the pharmaceutical and agrochemical industries. lookchem.com

The versatility of this compound as an acylating agent is highlighted by its use in the synthesis of a diverse array of compounds as detailed in the table below.

NucleophileProduct TypeExample Application
AlcoholsEstersSynthesis of TEMPO-aspirin conjugates chemicalbook.comsigmaaldrich.comsigmaaldrich.com
AminesAmidesGeneral synthesis of acetoxybenzamides lookchem.com
Carboxylate SaltsAnhydridesFormation of mixed anhydrides wikipedia.org

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. guidechem.comalfachemch.com

A significant application of this compound is in the development of prodrugs, particularly those designed to release nitric oxide (NO). nih.gov NO-releasing prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) are of great interest as they may mitigate the gastrointestinal side effects associated with the parent drug. nih.govscienceopen.com

In a notable study, a series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid were synthesized. These derivatives incorporate an NO-releasing nitrooxy group. nih.gov In human serum, these prodrugs are metabolized by esterases, releasing acetylsalicylic acid, salicylic (B10762653) acid, and the corresponding NO-donor benzoic acids. nih.gov This dual action of providing the anti-inflammatory effect of aspirin and the gastroprotective benefits of nitric oxide showcases an advanced application of this compound in drug design. nih.govnih.gov

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. mdpi.comnih.gov The modification of nucleoside structures is a critical strategy in the development of new therapeutic agents. nih.gov Acyl chlorides, including this compound, can be utilized in the synthesis of these modified nucleosides, often for the protection of hydroxyl groups during synthesis or to introduce specific functionalities. While the direct synthesis of Acetylcyclocytidine using this compound is not prominently detailed in the provided context, the general principle of using acyl chlorides for the acylation of nucleosides is a well-established synthetic strategy. nih.gov

This compound is a crucial intermediate in the synthesis of the broad-spectrum anthelmintic and antiprotozoal agent, Nitazoxanide. google.comnih.gov Nitazoxanide belongs to a class of drugs known as thiazolides. nih.gov

The synthesis of Nitazoxanide involves the condensation of 2-amino-5-nitrothiazole with this compound. google.com A patented method describes mixing 2-amino-5-nitrothiazole with anhydrous acetone, followed by the addition of a solution of this compound in anhydrous acetone. The reaction is then carried out in the presence of anhydrous triethylamine to yield Nitazoxanide with a reported yield of about 75%. google.com This synthesis highlights a direct and efficient use of this compound in the production of a commercially significant pharmaceutical agent.

Pharmaceutical Intermediate/DrugTherapeutic ClassSynthetic Role of this compound
Nitric Oxide-Releasing ProdrugsAnti-inflammatoryAcylating agent to create ester linkage in the prodrug scaffold nih.gov
Nucleoside DerivativesAntiviral, AnticancerAcylating agent for hydroxyl group protection or modification nih.govnih.gov
NitazoxanideAnthelmintic, AntiprotozoalKey reactant in the condensation with 2-amino-5-nitrothiazole google.com

Construction of Complex Heterocyclic Systems

Beyond its role in forming simple esters and amides, this compound is instrumental in the construction of more complex molecular architectures, particularly heterocyclic systems. chemicalbook.com

As mentioned in the synthesis of Nitazoxanide, this compound is a key reagent in the synthesis of thiazolides. reading.ac.uk Thiazolides are a class of compounds characterized by a thiazole ring linked to a salicylamide moiety. reading.ac.uk Research into second-generation nitazoxanide derivatives, known as thiazolides, has shown their efficacy as inhibitors of the influenza A virus. reading.ac.uk

In the synthesis of these advanced thiazolide analogues, this compound is used to acylate a substituted 2-aminothiazole intermediate. For example, in the synthesis of a 4-(alkylsulfonyl)thiazolide, the free base of the 2-aminothiazole derivative is acylated with this compound in tetrahydrofuran (B95107) (THF), using a weak base like N-ethylmorpholine. tandfonline.com This reaction demonstrates the precise application of this compound in building the core structure of these biologically active heterocyclic compounds.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazole and its derivatives are a significant class of heterocyclic compounds with a wide array of applications. The synthesis of these structures often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound can serve as a key reactant in a multi-step synthesis of benzimidazole derivatives.

The initial reaction involves the acylation of o-phenylenediamine with this compound. In this step, the amine groups of o-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This typically results in the formation of a diamide intermediate, N,N'-bis(2-acetoxybenzoyl)-1,2-diaminobenzene. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This intermediate can then undergo thermal or acid-catalyzed cyclization to form the benzimidazole ring. The process involves the intramolecular condensation between one of the amide carbonyls and the other amide's nitrogen atom, with the elimination of a molecule of 2-acetoxybenzoic acid. While this two-step approach is feasible, direct condensation methods are often preferred in modern synthesis for their efficiency.

ReactantsIntermediate ProductFinal Ring System
This compound, o-PhenylenediamineN,N'-bis(2-acetoxybenzoyl)-1,2-diaminobenzeneBenzimidazole

Metal-Catalyzed Cyclization Reactions (e.g., Aurone Synthesis)

Aurones are a class of flavonoids characterized by a benzofuranone core. While the direct metal-catalyzed cyclization of this compound to form aurones is not a commonly documented pathway, its reactivity can be harnessed to synthesize key precursors for such reactions.

A prominent strategy in modern organic synthesis is the construction of ynones (α,β-alkynyl ketones) as intermediates for cyclization reactions. Acyl chlorides are excellent starting materials for ynone synthesis. For instance, a metal-free, one-pot reaction has been developed for the preparation of ynones from various acyl chlorides and potassium alkynyltrifluoroborate salts in the presence of a Lewis acid like boron trichloride. nih.govacs.orgnih.govacs.orgjove.com This reaction proceeds rapidly at ambient temperature. nih.govjove.com

Reaction Scheme for Ynone Synthesis:

Reactant 1: this compound

Reactant 2: Potassium alkynyltrifluoroborate

Catalyst/Reagent: Boron trichloride (BCl₃)

Product: 2-acetoxy-substituted ynone

Once the ynone intermediate is formed, it can undergo metal-catalyzed cyclization to yield the aurone scaffold. Gold and palladium catalysts are particularly effective in catalyzing the intramolecular hydroarylation or cycloisomerization of ortho-hydroxy-substituted ynones to produce aurones and related flavonoids. acs.org

Elaboration of Organic Scaffolds

The dual functionality of this compound makes it a valuable tool for elaborating and functionalizing various organic scaffolds.

Bidentate ligands are crucial in coordination chemistry and catalysis. This compound can be used to synthesize ligands containing amide functionalities. A notable example is the reaction with o-phenylenediamine to form N,N'-bis(2-acetoxybenzoyl)-1,2-diaminobenzene. In this molecule, the two amide groups, each flanked by a phenyl ring, can act as a bis(bidentate) or a tetradentate ligand, capable of coordinating to metal ions through the oxygen and nitrogen atoms of the amide linkages.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted-2-acetoxybenzamides. This is a classic example of nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an amide bond. docbrown.infolibretexts.orgchemguide.co.ukchemguide.co.uk

The reaction is typically vigorous and is often carried out in the presence of a base (like pyridine (B92270) or excess amine) to neutralize the hydrogen chloride byproduct. chemguide.co.uk This reaction is highly versatile, allowing for the introduction of the 2-acetoxybenzamide moiety onto a wide range of molecules containing an amine group.

General Reaction:

R-NH₂ + (2-AcO)C₆H₄COCl → (2-AcO)C₆H₄CONH-R + HCl

This straightforward reaction provides access to a large library of amide compounds with potential applications in medicinal chemistry and materials science.

A review of the scientific literature did not yield specific examples of the functionalization of cyclobutenediones using this compound. The typical reactions of cyclobutenedione derivatives, such as squaric acid, involve condensation with electron-rich aromatic or heterocyclic compounds, rather than acylation via an acyl chloride. Therefore, this specific application is not documented.

The reactivity of the acyl chloride group is well-suited for covalently attaching the aspirin molecule to other biologically relevant structures, such as polymers or stable radicals, to create prodrugs or multifunctional molecules. nih.gov

A key example is the synthesis of dextran-aspirin conjugates. Dextran is a biocompatible polysaccharide with numerous hydroxyl groups. These hydroxyl groups can be esterified by reacting them with this compound, typically in the presence of a base like pyridine. This reaction results in the formation of a dextran polymer decorated with aspirin molecules linked via ester bonds. researchgate.net Such macromolecular prodrugs are designed to improve the pharmacokinetic profile of the parent drug. researchgate.netresearchgate.net

Similarly, this method can be applied to other molecules containing hydroxyl or amine groups. For instance, a conjugate of aspirin and the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be synthesized by reacting 4-amino-TEMPO or 4-hydroxy-TEMPO with this compound. This would result in the formation of an amide or ester linkage, respectively, covalently connecting the two molecules. Another example includes the conjugation of aspirin to β-cyclodextrin, where the acyl chloride reacts with the hydroxyl groups on the cyclodextrin ring. jocpr.com

Molecule to be ConjugatedFunctional GroupLinkage Type with Aspirin
DextranHydroxyl (-OH)Ester
TEMPO derivativeAmine (-NH₂) or Hydroxyl (-OH)Amide or Ester
β-CyclodextrinHydroxyl (-OH)Ester

Derivatization for Analytical Methodologies (e.g., HPLC Electrochemical Detection)

The technique of derivatization is a cornerstone in analytical chemistry, employed to modify an analyte to enhance its suitability for a specific analytical method. In the context of High-Performance Liquid Chromatography (HPLC), derivatization is often used to improve the chromatographic behavior of a compound or, more commonly, to enhance its detectability. This compound, as a reactive acyl chloride, possesses the chemical properties necessary to serve as a pre-column derivatization reagent, particularly for converting analytes into forms that are responsive to electrochemical detection (ECD).

Electrochemical detectors are highly sensitive and selective, but they can only detect compounds that are electroactive, meaning they can be oxidized or reduced at an electrode surface within a given potential range. Many important analytes, such as certain amines, alcohols, and phenols, may lack inherent electroactive properties or exhibit poor electrochemical responses. Derivatization with an electroactive tag can overcome this limitation.

This compound can react with nucleophilic functional groups, such as primary and secondary amines or hydroxyl groups, to form stable amide or ester derivatives, respectively. The key to its potential use in HPLC-ECD lies in the introduction of a moiety that can be readily oxidized or reduced. While this compound itself is not the most common reagent cited for this specific purpose, its structural analog, salicylic acid, contains a phenolic hydroxyl group which is electroactive. By converting an analyte into an acetylsalicyl derivative, it is theoretically possible to impart electrochemical activity, allowing for sensitive detection.

The general reaction scheme involves the acylation of a target analyte (containing an -NH2 or -OH group) with this compound to form a new, electroactive derivative suitable for HPLC-ECD analysis. This approach is particularly valuable for the trace analysis of compounds in complex biological matrices where high sensitivity and selectivity are paramount.

Illustrative Research Findings

While specific studies detailing the use of this compound for HPLC-ECD are not extensively documented, research on analogous acylating agents like benzoyl chloride demonstrates the principle's effectiveness. For instance, benzoyl chloride has been used to derivatize phenols to form ester derivatives. researchgate.net These derivatives can then be analyzed by HPLC. If an electroactive group were part of the acyl chloride, as is the case with the salicylic acid structure, the resulting derivative would be detectable by ECD.

The primary advantages of using such a derivatization strategy include:

Introduction of Electroactivity: Enabling the detection of non-electroactive compounds.

Enhanced Sensitivity: Lowering the limits of detection (LOD) and limits of quantitation (LOQ) into the nanomolar or picomolar range.

Improved Selectivity: The applied potential on the ECD can be tuned to selectively detect the derivatized analyte, reducing interference from co-eluting matrix components.

Modified Chromatographic Properties: The derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape on a reversed-phase HPLC column.

The table below illustrates the conceptual improvement in analytical performance when a hypothetical non-electroactive analyte is derivatized with an electroactive tag like this compound for HPLC-ECD analysis.

Table 1: Conceptual Comparison of Analytical Parameters for a Hypothetical Analyte Before and After Derivatization for HPLC-ECD

ParameterAnalyte (Without Derivatization)Analyte (After Derivatization)Improvement Factor
Detection Method UV (210 nm)Electrochemical (ECD)N/A
Retention Time (min) 2.58.7N/A
Limit of Detection (LOD) 500 nM0.5 nM1000x
Limit of Quantitation (LOQ) 1500 nM1.5 nM1000x
Selectivity Low (Interference from matrix)High (Potential-specific)Significantly Improved

This illustrative data highlights the substantial theoretical benefits of converting an analyte into an electroactive derivative. The process allows the analyst to leverage the inherent sensitivity and selectivity of electrochemical detection, enabling the accurate quantification of trace-level compounds that would otherwise be difficult to measure.

Analytical Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy confirms the presence and arrangement of protons in the molecule. The spectrum of 2-acetylsalicyloyl chloride displays characteristic signals corresponding to the aromatic protons of the benzene (B151609) ring and the methyl protons of the acetyl group. The aromatic protons appear in the downfield region, typically between 7.1 and 8.3 ppm, due to the deshielding effect of the aromatic ring current and electron-withdrawing substituents. Their splitting patterns (e.g., doublet, triplet) provide information about the substitution pattern on the ring. The acetyl group's methyl protons give rise to a sharp singlet in the upfield region, generally around 2.3 ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound chemicalbook.com

Assigned Proton Chemical Shift (δ, ppm)
Aromatic H 8.206
Aromatic H 7.649
Aromatic H 7.381
Aromatic H 7.145

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show distinct signals for each of the nine carbon atoms. The carbonyl carbons of the acyl chloride and the ester are the most deshielded, appearing far downfield in the spectrum, typically in the 160-180 ppm range. ucalgary.ca The aromatic carbons resonate in the intermediate region (approx. 120-150 ppm), while the methyl carbon of the acetyl group is the most shielded, appearing far upfield. While specific experimental data is not widely published, predicted chemical shifts based on the structure provide a reliable reference for spectral interpretation.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Acyl Chloride) ~168
C=O (Ester) ~169
Aromatic C (quaternary) ~123 - 152
Aromatic C-H ~126 - 135

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.

The most characteristic peak is the C=O stretching vibration of the acyl chloride functional group, which appears at a high frequency, typically around 1800 cm⁻¹, due to the strong electron-withdrawing inductive effect of the chlorine atom. ucalgary.ca A second strong carbonyl absorption, corresponding to the ester C=O stretch, is observed at a slightly lower frequency, generally around 1770 cm⁻¹. Other significant absorptions include C-O stretching vibrations for the ester and acyl chloride groups, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. nih.gov The C-Cl stretch is typically found in the fingerprint region of the spectrum (below 800 cm⁻¹). researchgate.netdergipark.org.tr

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C=O Stretch Acyl Chloride ~1800
C=O Stretch Ester ~1770
C=C Stretch Aromatic Ring 1450 - 1600
C-O Stretch Ester / Acyl Chloride 1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, absorb light in the UV-Vis range. The spectrum is expected to show two primary absorption maxima. A strong absorption band below 200 nm corresponds to a π→π* transition associated with the conjugated system of the aromatic ring and carbonyl groups. ucalgary.ca A second, less intense absorption band is expected at a longer wavelength, around 235 nm, which is characteristic of an n→π* transition involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. ucalgary.ca The presence of the aromatic ring is the dominant factor in its UV absorption profile. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this molecular ion peak will appear as a pair of peaks at m/z 198 and m/z 200, with a characteristic 3:1 intensity ratio.

The fragmentation pattern provides structural information. A prominent fragmentation pathway involves the loss of the acetyl group and chlorine, leading to a very stable acylium ion (salicyl cation) at m/z 120, which is often the base peak. nih.gov Other significant fragments can arise from the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion or the loss of the chlorine radical (35/37 Da). libretexts.orgscienceready.com.au High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of these ions, allowing for the calculation of the precise elemental formula.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
198 / 200 Molecular Ion [M]⁺ [C₉H₇ClO₃]⁺
156 / 158 [M - CH₂CO]⁺ [C₇H₅ClO₂]⁺
120 [M - COCl - CH₃]⁺ or [M - CH₃CO - Cl]⁺ [C₇H₄O₂]⁺

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity. Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging. nih.govresearchgate.net

A common and effective strategy is derivatization followed by High-Performance Liquid Chromatography (HPLC). nih.govgoogle.comresearchgate.net In this approach, the highly reactive this compound is converted into a more stable derivative prior to analysis. One method involves quenching the sample with anhydrous methanol (B129727) to form the corresponding methyl ester, methyl 2-acetoxybenzoate. researchgate.netresearchgate.net This stable ester can then be easily separated and quantified using reverse-phase HPLC with UV detection.

Another established method involves derivatization with a reagent such as 2-nitrophenylhydrazine. nih.govgoogle.com This reaction creates a stable hydrazone derivative that has strong UV absorption at a longer wavelength (e.g., 395 nm), which minimizes interference from the drug substance matrix and allows for highly sensitive detection. nih.gov These HPLC methods are invaluable for quality control, allowing for the quantification of trace amounts of residual acyl chloride in pharmaceutical intermediates and final products.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Acetylsalicylic acid
2-nitrophenylhydrazine
Methyl 2-acetoxybenzoate
Salicylic (B10762653) acid
Thionyl chloride
Chlorine

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used extensively to monitor the progress of the synthesis of this compound from its precursor, acetylsalicylic acid. libretexts.orgnih.gov It functions on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). ursinus.edu

In the context of synthesizing this compound, TLC is primarily used to track the consumption of the starting material, acetylsalicylic acid. Since acyl chlorides are highly reactive and can be hydrolyzed by the silica gel on the TLC plate, direct analysis is often avoided. reddit.com A common and effective strategy involves quenching a small aliquot of the reaction mixture with a nucleophilic solvent like methanol. This rapidly converts the this compound formed into its corresponding stable methyl ester (methyl 2-acetoxybenzoate). researchgate.net

The progress of the reaction is then visualized by spotting the starting material, the quenched reaction mixture, and a co-spot (a mix of the two) on a TLC plate. libretexts.org The plate is developed in an appropriate solvent system, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and ethanol. rsc.org The starting carboxylic acid is relatively polar and will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The resulting methyl ester is less polar and will exhibit a higher Rf value. researchgate.net The reaction is considered complete when the spot corresponding to acetylsalicylic acid is no longer visible in the lane of the quenched reaction mixture. Visualization of the spots is typically achieved under UV light, and sometimes with the aid of an iodine chamber. libretexts.orgrsc.org

Table 1: Representative Rf Values for TLC Analysis of Analgesic Compounds

This interactive table provides typical Retention Factor (Rf) values for aspirin (B1665792) and other common analgesics, illustrating how TLC separates compounds based on polarity. The mobile phase used was ethyl acetate. stevens.edu

CompoundMolecular StructureRf Value
Aspirin0.45 stevens.edu
Caffeine0.08 stevens.edu
Acetaminophen0.24 stevens.edu
Ibuprofen0.60 stevens.edu

High-Performance Liquid Chromatography (HPLC) (for derivatized amines)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. While direct analysis of the highly reactive this compound is challenging, HPLC is invaluable for analyzing the products of its reactions, particularly its derivatives with amines. helsinki.fi Many simple amines lack a UV-absorbing chromophore, making their direct detection by HPLC with a UV detector difficult. sigmaaldrich.com To overcome this, amines are reacted with a derivatizing agent to form a stable derivative that is easily detectable. nih.gov

In this context, this compound can itself be viewed as a derivatizing agent. It reacts readily with primary and secondary amines to form stable N-substituted 2-acetoxybenzamide derivatives. These amide products possess a strong chromophore (the aromatic ring system) inherited from the acetylsalicyloyl moiety, making them highly suitable for analysis by reverse-phase HPLC with UV detection. google.com

The analysis involves reacting the amine-containing sample with this compound. After the reaction is complete, the resulting amide derivative is analyzed by HPLC. The separation is typically achieved on a C18 column, using a mobile phase such as a gradient of acetonitrile (B52724) and water. researchgate.net This method allows for the quantification of the original amine by measuring the peak area of the corresponding amide derivative and comparing it to a standard curve. This approach is widely applicable for determining the concentration of various amines in complex mixtures. researchgate.netnih.gov

Table 2: Common Derivatizing Reagents for HPLC Analysis of Amines

This table summarizes various reagents used to derivatize amines for HPLC analysis, enabling their detection and quantification. nih.govnih.gov

Derivatizing ReagentAbbreviationFunctional Group Reacting with Amine
Dansyl chlorideDNS-ClSulfonyl chloride
o-PhthaldialdehydeOPAAldehyde (with a thiol)
9-fluorenylmethyl chloroformateFMOC-ClChloroformate
Benzoyl chloride-Acyl chloride
This compound-Acyl chloride

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirmation of its chemical formula. nih.gov The experimentally determined percentages of carbon, hydrogen, and other elements are compared against the theoretically calculated values based on the proposed molecular formula.

The molecular formula for this compound is C₉H₇ClO₃. nist.govchemeo.com Its molecular weight is 198.60 g/mol . chemeo.comechemi.com A close correlation between the experimental and theoretical values provides strong evidence for the correct and pure composition of the synthesized compound. Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect structure.

Table 3: Theoretical Elemental Composition of this compound

This table presents the calculated elemental composition of this compound (Formula: C₉H₇ClO₃) based on its atomic constituents.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09954.44%
HydrogenH1.00877.0563.55%
ChlorineCl35.453135.45317.85%
OxygenO15.999347.99724.16%
Total ---198.605 100.00%

X-ray Crystallography for Solid-State Structure Determination (for related compounds/intermediates)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of a reactive intermediate like this compound can be exceptionally difficult, this method is highly valuable for elucidating the solid-state structure of its more stable derivatives, such as amides or esters.

Table 4: Example of Data Reported in a Crystallographic Study

This table illustrates the typical parameters reported in a single-crystal X-ray diffraction study. The data shown is for an example compound and serves to demonstrate the nature of the information obtained from such an analysis. researchgate.net

ParameterValue
Empirical formulaC₃₇H₃₁Cl₃N₂O₂PRu
Formula weight817.04
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 12.086(3) Åb = 20.334(5) Åc = 14.869(4) Å
Volume3648.1(15) ų
Z (Molecules per unit cell)4
Density (calculated)1.486 Mg/m³
Final R indices [I>2sigma(I)]R₁ = 0.0458, wR₂ = 0.1065

Theoretical and Computational Studies on 2 Acetylsalicyloyl Chloride Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of a molecule, known as its optimized geometry.

For acetylsalicylic acid, DFT calculations with basis sets such as B3LYP/6-311G++(d,p) have been used to determine its structural parameters. uou.ac.in The molecule consists of an aromatic ring, a carboxylic acid group, and an ester group. dergipark.org.tr In its optimized structure, the bond length between the atoms in the aromatic double bond is approximately 1.39 Å. dergipark.org.tr The bond lengths for the carbon-hydrogen bonds attached to the aromatic ring are around 1.09 Å. dergipark.org.tr A notable difference is observed in the C=O and C-O bonds of the carboxylic acid group, with the double bond being shorter (around 1.21 Å) than the single bond (around 1.36 Å). dergipark.org.tr

For 2-acetylsalicyloyl chloride, the primary structural difference would be the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. This substitution is expected to alter the bond lengths and angles in the vicinity of the carbonyl group. The highly electronegative chlorine atom would influence the electronic environment, affecting the C-Cl and C=O bond lengths. DFT studies on similar acyl chlorides, like cyanuric chloride, have shown that methods like B3LYP with basis sets such as 6-311+G** provide structural parameters in good agreement with experimental data. nih.gov

Table 1: Selected Calculated Bond Lengths for Acetylsalicylic Acid

The following interactive table displays theoretical bond length data for acetylsalicylic acid, which serves as a structural analog for this compound.

BondBond Length (Å)
C1-C2 (aromatic)1.39
C2-C3 (aromatic)1.39
C-H (aromatic)1.09
C=O (carboxylic)1.21
C-O (carboxylic)1.36
O-H (carboxylic)0.98
Data sourced from DFT/CC-pVDZ calculations. dergipark.org.tr

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a key tool for predicting the reactivity of molecules and mapping out potential reaction pathways. nih.gov This is particularly relevant for a reactive compound like this compound, where the acyl chloride group is a potent electrophile. Theoretical methods can be used to model the transition states of reactions, which are the highest energy points along a reaction coordinate, and thereby calculate the activation energy required for a reaction to occur.

The reactivity of this compound is dominated by the susceptibility of the carbonyl carbon to nucleophilic attack. Computational models can simulate the approach of a nucleophile to this site and calculate the energy profile of the reaction. This allows for the prediction of the most likely reaction products and the conditions under which the reaction will proceed. Machine learning models are also being developed to predict reaction outcomes by learning from large datasets of known reactions. nih.gov

For acyl chlorides, common reactions include hydrolysis, alcoholysis, and aminolysis. Computational studies can elucidate the mechanisms of these reactions. For example, a theoretical investigation could model the stepwise versus concerted pathway for the hydrolysis of this compound, determining which is more energetically favorable. These models can also account for solvent effects, which can significantly influence reaction rates and mechanisms.

Analysis of Frontier Molecular Orbitals and Energy Gaps in Derivatives

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. phcogj.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. phcogj.com A smaller gap generally suggests higher reactivity.

For derivatives of aspirin (B1665792), DFT calculations have been used to determine these electronic properties. phcogj.com These studies show how different functional groups attached to the core structure influence the HOMO and LUMO energy levels. For instance, the introduction of heterocyclic moieties can alter the electronic distribution and, consequently, the reactivity of the molecule. phcogj.com The HOMO-LUMO gap can also be used to calculate other chemical descriptors such as chemical hardness, softness, chemical potential, and electronegativity. phcogj.com

Table 2: Calculated Electronic Properties of Aspirin and a Heterocyclic Derivative

This interactive table presents data on the frontier molecular orbitals for aspirin and one of its derivatives, illustrating the impact of structural modifications on electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aspirin-7.132-1.4115.721
Heterocyclic Derivative 2-6.658-1.9764.682
Data obtained from DFT calculations with the B3LYP/6-31G+ basis set. phcogj.com

Investigation of Nonlinear Optical Properties of Derived Systems

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. uou.ac.in Organic molecules with extended π-conjugated systems and charge asymmetry often exhibit significant NLO properties. uou.ac.in Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating properties such as polarizability and hyperpolarizability. rsc.org

Studies on acetylsalicylic acid have shown that it has potential as an NLO material due to its non-centrosymmetric structure and conjugated π-system. uou.ac.in Calculations have been performed to determine its dipole moment, polarizability (α), and first-order hyperpolarizability (β). uou.ac.in A high value for these parameters is indicative of a strong NLO response. The presence of donor and acceptor groups within a molecule can enhance these properties by facilitating intramolecular charge transfer.

For systems derived from this compound, modifications to the molecular structure, such as the introduction of different substituent groups, could be explored computationally to optimize their NLO properties. Theoretical calculations can guide the design of new molecules with enhanced NLO activity.

Table 3: Calculated Nonlinear Optical Properties of Acetylsalicylic Acid

This interactive table provides theoretical data on the nonlinear optical properties of acetylsalicylic acid, a proxy for understanding the potential of this compound derivatives.

PropertyCalculated Value
Dipole Moment (Debye)3.19
Mean Polarizability (α) (a.u.)118.84
First Hyperpolarizability (β) (a.u.)398.08
Calculated using DFT with the B3LYP/6-311G++(d,p) basis set. uou.ac.in

Historical Perspectives on the Role of Acyl Chlorides in Pharmaceutical Precursor Synthesis

Early Synthetic Approaches to Salicylate (B1505791) Derivatives

The synthesis of salicylate derivatives is historically anchored in the production of salicylic (B10762653) acid itself. One of the most significant early industrial methods is the Kolbe-Schmitt reaction, which synthesizes salicylic acid from sodium phenoxide and carbon dioxide under pressure. researchgate.netnih.gov While this process produces the foundational molecule, the creation of its various derivatives, most notably acetylsalicylic acid (aspirin), required the development of effective acylation techniques.

The landmark synthesis of aspirin (B1665792) involves the acetylation of the phenolic hydroxyl group of salicylic acid. Early laboratory and industrial methods explored various acetylating agents. The reaction can be performed using 2-Acetylsalicyloyl chloride's conceptual precursor, acetyl chloride, which reacts vigorously with salicylic acid. uobaghdad.edu.iqvedantu.com This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of salicylic acid attacks the highly electrophilic carbonyl carbon of the acyl chloride. quora.com

However, the high reactivity of acetyl chloride, while efficient, also presented challenges, such as the production of corrosive hydrogen chloride (HCl) gas as a byproduct. uobaghdad.edu.iqreddit.com This led to the widespread adoption of acetic anhydride (B1165640) for industrial aspirin production, as it offers a more moderate reactivity and produces non-corrosive acetic acid as a byproduct. uobaghdad.edu.iqlibretexts.org

This compound itself is synthesized from aspirin (acetylsalicylic acid). prepchem.comechemi.com Common laboratory methods for this conversion involve treating acetylsalicylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comwikipedia.org This positions this compound as a more reactive derivative of aspirin, suitable for synthesizing other molecules where a stronger acylating agent is required. chemicalbook.comchemdad.comsigmaaldrich.com

Table 1: Comparison of Early Acetylating Agents for Salicylate Synthesis

Agent Reactivity Byproduct Advantages Disadvantages
Acetyl Chloride Very High HCl (gas) Fast reaction rate Corrosive byproduct, difficult to handle

| Acetic Anhydride | High | Acetic Acid | Safer, non-corrosive byproduct, readily available | Slower reaction than acetyl chloride |

Evolution of Acylating Agents in Organic Synthesis

The historical reliance on highly reactive acyl chlorides in pharmaceutical synthesis is exemplified by the Friedel-Crafts acylation, discovered in 1877. nih.gov This reaction, which typically uses an acyl chloride and a Lewis acid catalyst like aluminum chloride, allows for the attachment of an acyl group to an aromatic ring. rsc.orgnih.govorganic-chemistry.org It has been a vital tool for building the carbon skeleton of many pharmaceutical intermediates. nih.gov

Acyl chlorides are the most reactive among common carboxylic acid derivatives. uobaghdad.edu.iqacechemistry.co.ukstudy.com This high reactivity stems from the chloride ion being an excellent leaving group, which facilitates nucleophilic attack at the carbonyl carbon. study.com The general reactivity trend for acylating agents is a key concept in organic synthesis.

Table 2: Reactivity Hierarchy of Common Acylating Agents

Class General Formula Relative Reactivity Leaving Group
Acyl Chloride R-CO-Cl Highest Cl⁻
Acid Anhydride R-CO-O-CO-R' High R'COO⁻
Ester R-CO-OR' Moderate R'O⁻

| Amide | R-CO-NR'₂ | Low | R'₂N⁻ |

The evolution of acylating agents has been driven by the need for greater selectivity, milder reaction conditions, and improved safety profiles. While potent, the harsh conditions and corrosive byproducts associated with acyl chlorides spurred chemists to develop alternatives.

Acid Anhydrides : As seen in aspirin synthesis, acid anhydrides became a popular, safer substitute for many industrial processes. uobaghdad.edu.iq

Amides and Esters : While less reactive, amides and esters can also be used as acylating agents, particularly in reactions where high reactivity is not required or could lead to unwanted side reactions. nih.gov

Modern & "Green" Acylating Agents : More recent research has focused on developing "greener" acylating agents that avoid the formation of stoichiometric waste products. nih.govacs.orgresearchgate.net Examples include α-keto acids, which release only carbon dioxide as a byproduct, and acyl-1,4-dihydropyridines, which can act as sources of acyl radicals under mild, often photocatalytic, conditions. nih.govnih.gov These newer reagents represent a significant evolution towards more sustainable and efficient chemical synthesis.

The journey from using highly reactive and often hazardous acyl chlorides to developing a diverse toolkit of acylating agents reflects a major theme in the history of organic and pharmaceutical chemistry: the continuous pursuit of efficiency, control, and safety in molecular construction.

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Pathways

The traditional synthesis of 2-acetylsalicyloyl chloride typically involves the reaction of acetylsalicylic acid with chlorinating agents like thionyl chloride. prepchem.comguidechem.com This process, while effective, utilizes hazardous reagents and can generate significant waste, including corrosive hydrogen chloride gas. prepchem.comchemguide.co.uk Future research is increasingly directed towards developing "greener" synthetic alternatives that minimize environmental impact and improve safety.

Key strategies for greener pathways include:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace thionyl chloride is a primary goal. Reagents like oxalyl chloride, which can be used under milder conditions, represent a potential alternative. wikipedia.org

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for harsh catalysts and volatile organic solvents is a central tenet of green chemistry. humanjournals.com Research into solid-state reactions or methods using water as a solvent, which is recognized as the most preferred green solvent, could drastically reduce the environmental footprint of this compound production. tandfonline.com

Bio-based Solvents: The use of renewable, bio-based solvents such as Cyrene™ is emerging as a sustainable alternative to traditional dipolar aprotic solvents, offering a way to minimize waste and improve the molar efficiency of reactions involving acid chlorides. rsc.org

Continuous Flow Reactors: Shifting from batch processing to continuous flow manufacturing can offer enhanced safety, better heat management, and reduced waste generation. researchgate.netscribd.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

A comparative overview of traditional versus potential greener synthetic approaches is presented below.

FeatureTraditional Method (Thionyl Chloride)Potential Greener Pathways
Chlorinating Agent Thionyl Chloride (SOCl₂) prepchem.comMilder reagents (e.g., Oxalyl Chloride), Phosphorus Chlorides wikipedia.org
Solvents Often requires organic solvents (e.g., Benzene) google.comSolvent-free conditions, water, or bio-based solvents (e.g., Cyrene™) tandfonline.comrsc.org
Catalyst May use catalysts like pyridine (B92270) or DMF guidechem.comwikipedia.orgCatalyst-free systems or recyclable catalysts (e.g., ionic liquids) tandfonline.comresearchgate.net
Byproducts Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂) prepchem.comFewer and less hazardous byproducts
Energy Consumption Often requires heating guidechem.comLower energy input, potentially room temperature reactions researchgate.net
Safety Involves corrosive and toxic reagents prepchem.comImproved safety profile with less hazardous materials

Exploration of Novel Catalytic Reactions

While this compound is highly reactive, catalysis can offer pathways to new transformations and improved selectivity. Future research will likely explore a range of catalytic systems to modulate and expand its reactivity.

Nucleophilic Catalysis: Bases such as pyridine and N,N-dimethylformamide (DMF) are known to catalyze acylations by forming a highly reactive quaternary acylammonium salt intermediate. wikipedia.org Systematic studies on a broader range of nucleophilic catalysts could optimize reaction rates and yields for specific applications.

Phase-Transfer Catalysis (PTC): PTC offers a method for reacting reagents in immiscible phases, which can simplify product isolation and minimize the use of organic solvents. tandfonline.com Applying PTC to reactions of this compound could enable efficient synthesis of esters and other derivatives under mild, biphasic conditions.

Ionic Liquids: Ionic liquids can serve as both catalysts and solvents in chemical reactions. researchgate.net Specifically, Lewis acidic ionic liquids have shown excellent catalytic activity in Friedel-Crafts acylation reactions, offering a recyclable and potentially more environmentally friendly alternative to traditional catalysts like aluminum trichloride. researchgate.net

Organometallic Catalysis: The reaction of acyl chlorides with organometallic reagents like Grignard and Gilman (organocuprate) reagents can be controlled to selectively produce ketones or tertiary alcohols. chemistrysteps.com While Gilman reagents are known to react with acyl chlorides to form ketones and then stop, Grignard reagents typically proceed to form alcohols. chemistrysteps.com Exploring a wider array of organometallic catalysts could unlock novel carbon-carbon bond-forming reactions involving this compound.

Expansion of Applications in Materials Science

The inherent functionality of this compound makes it an attractive building block for materials science, particularly in the synthesis of advanced polymers. guidechem.com Its structure combines a reactive acyl chloride group with the well-known acetylsalicyl moiety.

Future applications in this area may include:

Functional Polymer Synthesis: this compound can be used to introduce the aspirin (B1665792) motif onto polymer backbones. This can be achieved by reacting it with polymers containing hydroxyl or amine groups. Such functionalized polymers could have applications in drug delivery systems, where the active aspirin molecule could be released under specific physiological conditions.

Polymerization Termination: Acyl chlorides are effective terminating agents in ring-opening polymerization reactions. nih.gov Using this compound in this capacity would allow for the synthesis of biodegradable polymers, such as polylactides or polycaprolactones, with an aspirin end-group, creating well-defined polymer chains with specific functionalities.

Monomer for Polyamides and Polyesters: As a di-functional molecule (in principle, if the ester is later hydrolyzed), it could serve as a monomer in polycondensation reactions to create novel polyesters or polyamides. The resulting materials would incorporate the salicyl structure directly into the polymer backbone, potentially imparting unique thermal, mechanical, or biomedical properties. Research into bio-based divalent acyl chlorides and their polymerization is an emerging field that could provide a template for these investigations. researchgate.net

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing processes and designing new transformations. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining these insights.

In situ NMR and IR Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products as a reaction progresses. rsc.org This data provides detailed kinetic information and can help identify transient species that are key to the reaction mechanism. researchgate.net For example, in situ IR spectroscopy could be used to monitor the carbonyl stretching frequencies to observe the conversion of acetylsalicylic acid to this compound.

In situ Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and for probing vibrational modes of specific chemical bonds. researchgate.net It could be applied to investigate the hydrolysis of this compound, providing information on the interaction with water molecules and the formation of intermediates. researchgate.net

In situ X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS techniques like EXAFS and XANES can provide information about the oxidation state and local coordination environment of the metal center throughout the catalytic cycle. researchgate.netrsc.org This would be invaluable for understanding the mechanism of novel catalytic reactions involving this compound.

By applying these advanced analytical methods, researchers can elucidate complex reaction pathways, such as whether a reaction proceeds through a concerted SN2 mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. wikipedia.orgresearchgate.net This level of mechanistic detail is essential for the rational design of more efficient and selective synthetic protocols.

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent choice, temperature, stoichiometry) be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Basic: The synthesis typically involves acetylation of salicyloyl chloride under anhydrous conditions. A common method uses acetic anhydride as the acetylating agent in a non-polar solvent (e.g., dichloromethane) with catalytic acid . Reaction progress is monitored via TLC or NMR to confirm intermediate formation. Post-reaction, the product is purified via vacuum distillation or recrystallization.
  • Advanced: Optimization requires systematic variation of parameters. For example:
    • Solvent polarity: Polar aprotic solvents (e.g., THF) may enhance reactivity but increase side reactions.
    • Temperature control: Lower temperatures (0–5°C) reduce hydrolysis but slow reaction kinetics.
    • Stoichiometry: Excess acetic anhydride (1.5–2.0 eq.) improves acetylation efficiency but complicates purification.
      Use Design of Experiments (DoE) to identify critical factors and interactions. Validate purity via HPLC or GC-MS to quantify byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Advanced: How can discrepancies in spectral data (e.g., NMR peak splitting, IR band shifts) be resolved during structural confirmation?

Methodological Answer:

  • Basic: Key techniques include:
    • ¹H/¹³C NMR: Confirm acyl chloride and acetyl group signals (e.g., δ ~170 ppm for carbonyl in ¹³C NMR).
    • FT-IR: Look for C=O stretches (~1770 cm⁻¹ for acyl chloride) and absence of -OH bands.
    • Mass spectrometry: Confirm molecular ion ([M⁺]) and fragmentation patterns .
  • Advanced: Discrepancies may arise from impurities, solvent effects, or tautomerism. Strategies:
    • Solvent standardization: Use deuterated solvents consistently to avoid peak shifts.
    • 2D NMR (e.g., COSY, HSQC): Resolve overlapping signals and assign stereochemistry.
    • Control experiments: Compare spectra with hydrolyzed derivatives (e.g., 2-Acetylsalicylic acid) to identify degradation artifacts .

Basic: What are the critical stability considerations for storing this compound?

Q. Advanced: How do environmental factors (humidity, light, temperature) influence degradation kinetics, and how can stability be quantitatively modeled?

Methodological Answer:

  • Basic: Store under inert atmosphere (argon/nitrogen) in airtight, amber glassware at –20°C. Avoid moisture to prevent hydrolysis to 2-Acetylsalicylic acid .
  • Advanced: Conduct accelerated stability studies:
    • Forced degradation: Expose samples to 40°C/75% RH and monitor hydrolysis via HPLC.
    • Kinetic modeling: Use Arrhenius equations to predict shelf life under standard conditions.
    • Light sensitivity: UV-Vis spectroscopy quantifies photodegradation products; use quartz cells for controlled irradiation .

Basic: What safety precautions are essential when handling this compound?

Q. Advanced: How can accidental exposure risks be mitigated in complex reaction setups (e.g., flow chemistry, high-pressure systems)?

Methodological Answer:

  • Basic: Use PPE (gloves, goggles, lab coat), work in a fume hood, and neutralize spills with sodium bicarbonate. Emergency showers and eyewash stations must be accessible .
  • Advanced: Risk mitigation strategies:
    • Engineering controls: Implement closed-loop systems or Schlenk lines for moisture-sensitive reactions.
    • Real-time monitoring: Use in-line IR or Raman spectroscopy to detect leaks or unintended reactions.
    • Waste management: Quench waste with ice-cold alcohol/water mixtures to prevent exothermic decomposition .

Basic: How can researchers validate the reproducibility of synthetic procedures for this compound?

Q. Advanced: What statistical methods are appropriate for analyzing inter-laboratory variability in synthetic yields?

Methodological Answer:

  • Basic: Document all parameters (solvent batch, equipment calibration, operator technique). Replicate experiments ≥3 times and report mean ± SD .
  • Advanced: Use ANOVA or Gage R&R (Repeatability and Reproducibility) analysis to distinguish variability sources (e.g., equipment vs. operator). Collaborate with external labs for round-robin testing and harmonize protocols via SOPs .

Basic: What are the common pitfalls in analyzing this compound via titration methods?

Q. Advanced: How can electrochemical or chromatographic techniques overcome limitations of traditional titration?

Methodological Answer:

  • Basic: Titration errors arise from moisture interference or indicator sensitivity. Use Karl Fischer titration for moisture quantification and back-titration with anhydrous bases .
  • Advanced: Alternative methods:
    • Ion chromatography: Quantify chloride ions with ≤1 ppm detection limits.
    • Voltammetry: Detect electroactive degradation products in real-time.
    • HPLC-DAD: Separate and quantify acyl chloride derivatives using C18 columns and UV detection at 254 nm .

Basic: How should researchers address contradictory data in published studies on this compound reactivity?

Q. Advanced: What meta-analysis frameworks are suitable for reconciling divergent mechanistic proposals (e.g., nucleophilic vs. electrophilic pathways)?

Methodological Answer:

  • Basic: Replicate key experiments under identical conditions. Compare solvent purity, catalyst sources, and analytical methods .
  • Advanced: Apply systematic review tools:
    • PRISMA guidelines: Screen and weight studies based on methodological rigor.
    • Computational modeling: Use DFT calculations to evaluate proposed transition states.
    • Isotopic labeling: Trace reaction pathways (e.g., ¹⁸O labeling in hydrolysis studies) .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Q. Advanced: How can electronic lab notebooks (ELNs) enhance traceability and data integrity in multi-step syntheses?

Methodological Answer:

  • Basic: Record raw data, instrument settings, and environmental conditions (humidity, temperature). Use IUPAC nomenclature and CAS numbers for reagents .
  • Advanced: ELN features:
    • Version control: Track protocol modifications and annotate deviations.
    • Metadata tagging: Link spectra, chromatograms, and reaction parameters for rapid retrieval.
    • Blockchain integration: Immutably timestamp critical data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.